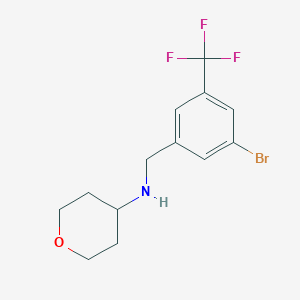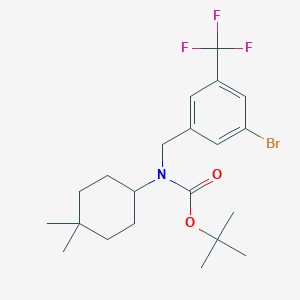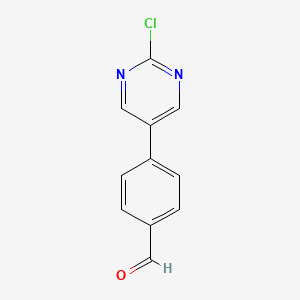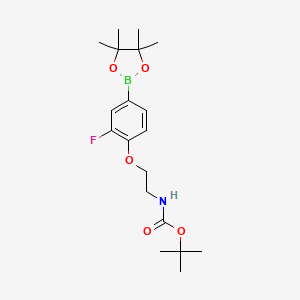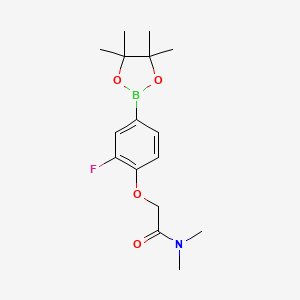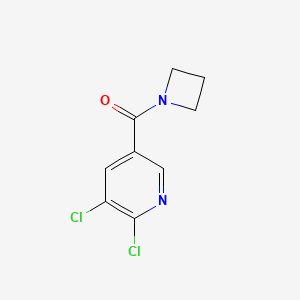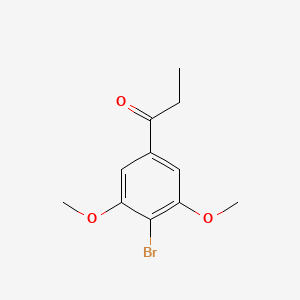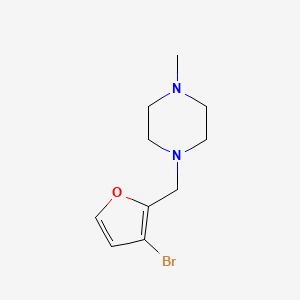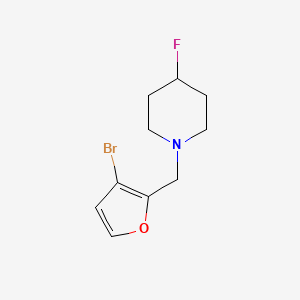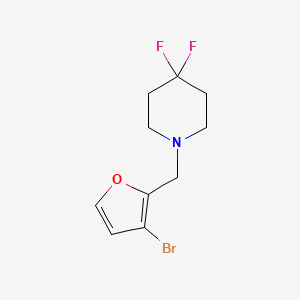
1-((3-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromine atom at the 3-position, a piperidine ring with two fluorine atoms at the 4-position, and a methylene bridge connecting the two rings
Méthodes De Préparation
The synthesis of 1-((3-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination of Furan: Furan is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Methylene Bridge: The brominated furan is then reacted with a suitable methylene donor, such as formaldehyde or paraformaldehyde, under basic conditions to form the 3-bromofuran-2-ylmethyl intermediate.
Introduction of the Piperidine Ring: The intermediate is then reacted with 4,4-difluoropiperidine under nucleophilic substitution conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-((3-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((3-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: The compound can be used as a probe to study biological processes involving furan and piperidine derivatives.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 1-((3-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
1-((3-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:
1-((3-Chlorofuran-2-yl)methyl)-4,4-difluoropiperidine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-((3-Bromofuran-2-yl)methyl)-4,4-dichloropiperidine: Similar structure but with chlorine atoms instead of fluorine, which may influence its chemical properties and applications.
The uniqueness of this compound lies in the combination of the bromofuran and difluoropiperidine moieties, which can confer distinct chemical and biological properties compared to other related compounds.
Propriétés
IUPAC Name |
1-[(3-bromofuran-2-yl)methyl]-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2NO/c11-8-1-6-15-9(8)7-14-4-2-10(12,13)3-5-14/h1,6H,2-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRWWNPKXXJESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=C(C=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
